Cas no 1807311-09-6 (Ethyl 3-cyano-2-hydroxy-4-(trifluoromethyl)benzoate)

Ethyl 3-cyano-2-hydroxy-4-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-2-hydroxy-4-(trifluoromethyl)benzoate
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- インチ: 1S/C11H8F3NO3/c1-2-18-10(17)6-3-4-8(11(12,13)14)7(5-15)9(6)16/h3-4,16H,2H2,1H3
- InChIKey: JLDFCYSMRRENQF-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(C(=O)OCC)=C(C=1C#N)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 360
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 70.3
Ethyl 3-cyano-2-hydroxy-4-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015005719-1g |
Ethyl 3-cyano-2-hydroxy-4-(trifluoromethyl)benzoate |
1807311-09-6 | 97% | 1g |
$1534.70 | 2023-09-02 |
Ethyl 3-cyano-2-hydroxy-4-(trifluoromethyl)benzoate 関連文献
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Ethyl 3-cyano-2-hydroxy-4-(trifluoromethyl)benzoateに関する追加情報
Research Briefing on Ethyl 3-cyano-2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 1807311-09-6) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-cyano-2-hydroxy-4-(trifluoromethyl)benzoate (CAS: 1807311-09-6) is a fluorinated benzoate derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, characterized by the presence of a cyano group, a hydroxyl group, and a trifluoromethyl group on the aromatic ring, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of Ethyl 3-cyano-2-hydroxy-4-(trifluoromethyl)benzoate as a key precursor in the synthesis of novel COX-2 inhibitors. The researchers utilized a multi-step synthetic route to derivatize the compound, resulting in analogs with enhanced selectivity for COX-2 over COX-1. Molecular docking studies revealed that the trifluoromethyl group plays a critical role in binding to the hydrophobic pocket of the COX-2 active site, while the hydroxyl group participates in hydrogen bonding interactions with key amino acid residues.
In parallel research, the compound's potential as a building block for fluorescent probes was explored in a 2024 ACS Chemical Biology publication. The study demonstrated that derivatives of Ethyl 3-cyano-2-hydroxy-4-(trifluoromethyl)benzoate exhibit strong fluorescence properties when conjugated with various biomolecules, making them suitable for live-cell imaging applications. The presence of the cyano group was found to significantly enhance the photostability of these probes compared to conventional fluorophores.
Recent advances in synthetic methodology have also improved access to this compound. A 2023 Organic Process Research & Development paper described an optimized, scalable synthesis of Ethyl 3-cyano-2-hydroxy-4-(trifluoromethyl)benzoate using continuous flow chemistry, achieving an 85% yield with significantly reduced reaction times compared to batch processes. This development is particularly important for potential industrial-scale production of pharmaceutical intermediates derived from this compound.
Pharmacokinetic studies of related derivatives have shown promising results, with several analogs demonstrating good oral bioavailability and metabolic stability. The trifluoromethyl group appears to contribute to both the metabolic stability and membrane permeability of these compounds, as reported in a 2024 Drug Metabolism and Disposition study. However, challenges remain in optimizing the balance between potency and toxicity for therapeutic applications.
Future research directions for Ethyl 3-cyano-2-hydroxy-4-(trifluoromethyl)benzoate include exploration of its potential in targeted drug delivery systems and as a scaffold for the development of covalent inhibitors. The compound's unique combination of functional groups offers multiple points for structural modification, making it a valuable tool for medicinal chemistry programs focused on challenging biological targets.
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